molecular formula C10H10BrClO2 B6353716 Ethyl 4-bromo-2-chloro-6-methylbenzoate CAS No. 1823870-34-3

Ethyl 4-bromo-2-chloro-6-methylbenzoate

Cat. No.: B6353716
CAS No.: 1823870-34-3
M. Wt: 277.54 g/mol
InChI Key: OHWVATWBLYXNMD-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-chloro-6-methylbenzoate is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol. Its structure consists of a benzene ring substituted with bromine (position 4), chlorine (position 2), and a methyl group (position 6), with an ethyl ester functional group at position 1 (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its halogen substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

Properties

IUPAC Name

ethyl 4-bromo-2-chloro-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWVATWBLYXNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-chloro-6-methylbenzoate can be synthesized through a multi-step process involving the esterification of 4-bromo-2-chloro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process .

Scientific Research Applications

Scientific Research Applications

Ethyl 4-bromo-2-chloro-6-methylbenzoate serves multiple roles in scientific research:

Organic Chemistry

  • Intermediate in Synthesis : It is utilized as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals .
  • Chemical Reactions : The compound can undergo various reactions such as nucleophilic substitution, reduction, and hydrolysis. These reactions allow for the modification of its structure to create derivatives with different properties .

Biological Studies

  • Enzyme Inhibition : Research indicates that this compound can be used to study enzyme inhibition due to its structural similarity to biologically active compounds .
  • Receptor Binding Studies : Its interactions with specific receptors can provide insights into pharmacological mechanisms .

Medicinal Chemistry

  • Drug Development : this compound is explored as a precursor for developing anti-inflammatory and anticancer agents .
  • Pharmacological Properties : Investigations into its biological activity may lead to new therapeutic applications .

Industrial Applications

  • Specialty Chemicals Production : The compound is employed in the manufacturing of specialty chemicals that require specific properties imparted by its unique structure .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between ethyl 4-bromo-2-chloro-6-methylbenzoate and related compounds are critical for understanding their applications in synthesis and material science. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Features
This compound C₁₀H₁₀BrClO₂ 277.54 Br (4), Cl (2), CH₃ (6), ester Halogens (Br, Cl) enhance electrophilic substitution reactivity. Methyl group increases steric bulk.
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate C₁₁H₁₂Br₂O₃ 352.02 Br (4), BrCH₂ (2), OCH₃ (6), ester Dual bromine atoms increase molecular weight and reactivity. Methoxy group improves solubility in polar solvents.
(E)-Ethyl 4-bromo-6-(4-methoxyphenyl)-6-oxo-2-(tosylamino)hex-4-enoate C₂₂H₂₄BrNO₆S 526.39 Br, TsO, ketone, ester, methoxyphenyl Tosyl (Ts) group acts as a protecting group. Conjugated double bond enables stereoselective reactions.
2-Bromo-4-chloro-6-[(E)-Schiff base]phenol C₁₇H₁₈BrClN₂O 397.70 Br, Cl, Schiff base (imine), phenol Schiff base enables metal coordination. Phenolic -OH group allows hydrogen bonding.
Ethyl acetoacetate C₆H₁₀O₃ 130.14 β-keto ester Exhibits keto-enol tautomerism, enabling nucleophilic reactions (e.g., Claisen condensations).

Thermal and Physical Properties

While direct data on the target compound’s melting/boiling points are unavailable, inferences can be made:

  • Molecular Weight : Higher molecular weight correlates with higher melting points. Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate (352.02 g/mol) likely has a higher melting point than the target compound (277.54 g/mol) .
  • Polarity: Methoxy-containing compounds (e.g., ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate) exhibit higher solubility in polar solvents like ethanol or acetone compared to methyl-substituted analogs .

Biological Activity

Ethyl 4-bromo-2-chloro-6-methylbenzoate is an organic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

This compound has the molecular formula C9H8BrClO2C_9H_8BrClO_2 and a molecular weight of approximately 263.52 g/mol. The compound features a benzoate structure with bromine and chlorine substituents at the 4 and 2 positions, respectively, and a methyl group at the 6 position. This unique arrangement influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and chlorine) enhance its binding affinity, which can lead to inhibition or modulation of enzymatic activity. This property makes it a valuable candidate for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Biological Activity Studies

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures often display antibacterial and antifungal properties. The presence of halogens typically enhances lipophilicity, improving bioavailability.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. Its structural similarity to known inhibitors suggests it may effectively modulate specific biochemical pathways .

Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityEnzyme Inhibition PotentialNotes
This compoundModerateHighEnhanced binding due to halogen substituents
Ethyl 2-chloro-6-methylbenzoateLowModerateLacks bromine; reduced reactivity
Ethyl 4-bromo-2-chlorobenzoateHighHighSimilar structure; effective inhibitor

Case Studies

  • Synthesis and Evaluation : A study conducted on the synthesis of this compound demonstrated its efficacy as a scaffold for developing new inhibitors targeting calcium/calmodulin-dependent protein kinases (CAMKK2). The compound was modified to enhance its inhibitory effects, showcasing its potential in medicinal chemistry applications .
  • Pharmacological Applications : Another investigation highlighted the compound's role in developing anti-inflammatory drugs. By modifying the structure further, researchers were able to increase its potency against specific inflammatory pathways, suggesting that this compound could serve as a precursor for novel therapeutic agents .

Q & A

Q. How do halogen substituents impact biological activity in related compounds?

  • Methodology : Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity) on derivatives with systematic halogen substitutions. Use QSAR models to correlate electronic parameters (σₚ values) with activity trends .

Notes

  • For crystallography, prioritize SHELX and WinGX suites .
  • Experimental protocols should include controls (e.g., halogen-free analogs) to isolate substituent effects.

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